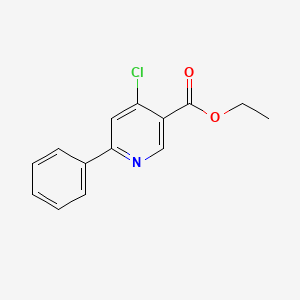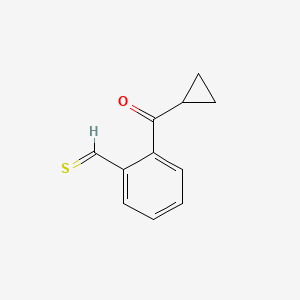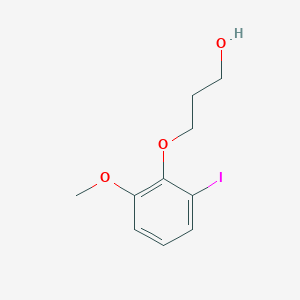
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol . This compound is characterized by the presence of an iodo group, a methoxy group, and a phenoxy group attached to a propanol backbone. It is primarily used in research and development within the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL typically involves the reaction between 2-iodo-6-methoxyphenol and 3-bromo-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodo-6-methoxyphenol and 3-bromo-1-propanol.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its binding affinity to certain targets, while the methoxy and phenoxy groups can influence its overall chemical properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-6-methoxyphenoxy)propan-1-OL: Similar structure but with a bromo group instead of an iodo group.
3-(2-Chloro-6-methoxyphenoxy)propan-1-OL: Similar structure but with a chloro group instead of an iodo group.
3-(2-Fluoro-6-methoxyphenoxy)propan-1-OL: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This can result in different chemical and biological properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H13IO3 |
|---|---|
Peso molecular |
308.11 g/mol |
Nombre IUPAC |
3-(2-iodo-6-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13IO3/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5,12H,3,6-7H2,1H3 |
Clave InChI |
VSNPBKVLWDSNOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)I)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


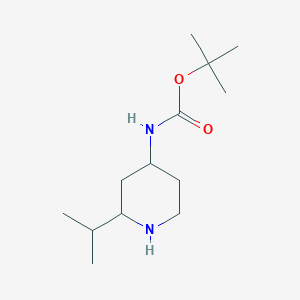
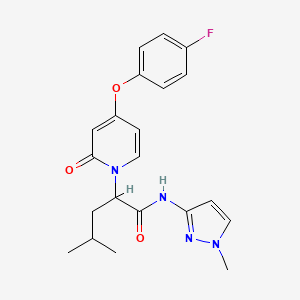
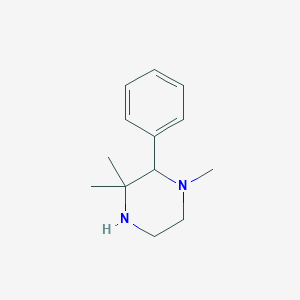
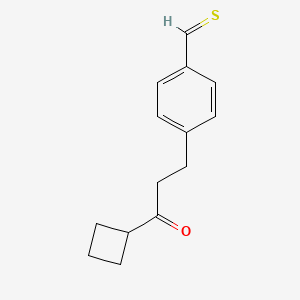
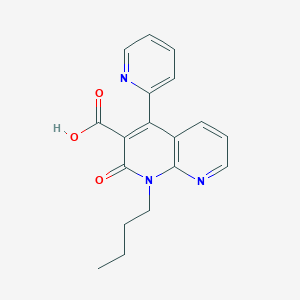
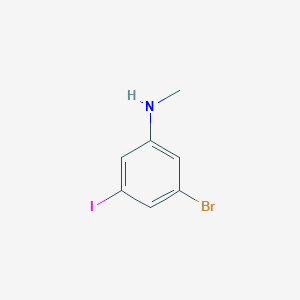
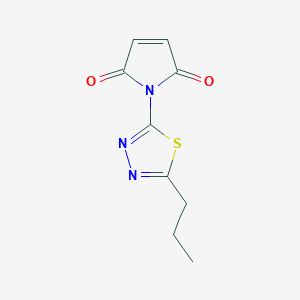
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
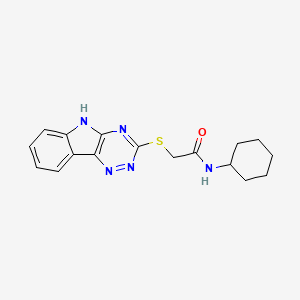
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
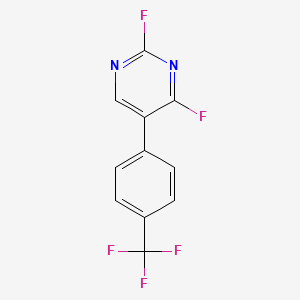
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
